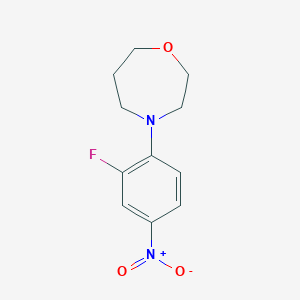

4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane

Description

Significance of Seven-Membered Nitrogen and Oxygen Heterocycles in Contemporary Organic Chemistry Research

Seven-membered heterocyclic rings containing both nitrogen and oxygen atoms, such as the 1,4-oxazepane (B1358080) system, are gaining increasing attention in the scientific community. nih.govresearchgate.net These structures are considered "privileged" scaffolds in medicinal chemistry due to their ability to interact with a wide range of biological targets. rsc.org Their non-planar and flexible nature allows for diverse three-dimensional arrangements, which can be crucial for optimizing binding interactions with enzymes and receptors. rsc.org Consequently, derivatives of 1,4-oxazepane have been investigated for a variety of potential therapeutic applications. rsc.org

The inclusion of both a nitrogen and an oxygen atom within the seven-membered ring imparts a unique balance of properties. The nitrogen atom can act as a hydrogen bond acceptor or a point of substitution, allowing for the fine-tuning of the molecule's physicochemical properties. The oxygen atom, also a hydrogen bond acceptor, influences the ring's conformation and polarity. This combination makes the 1,4-oxazepane scaffold a versatile platform for the design of new chemical entities.

The 1,4-oxazepane ring is a seven-membered, saturated heterocycle. Unlike their more rigid five- and six-membered counterparts, seven-membered rings exhibit a higher degree of conformational flexibility. nih.gov This flexibility is a key characteristic, allowing the ring to adopt various low-energy conformations, such as chair, boat, and twist-boat forms. nih.govresearchgate.net The specific conformation adopted can be influenced by the nature and position of substituents on the ring. researchgate.net

In the case of N-substituted 1,4-oxazepanes, the substituent on the nitrogen atom can significantly impact the conformational equilibrium of the ring. researchgate.net For instance, computational studies on related N,N-disubstituted-1,4-diazepanes have shown that these seven-membered rings can exist in low-energy twist-boat conformations, which may be relevant for their biological activity. nih.gov The interplay of steric and electronic effects of the substituents dictates the preferred spatial arrangement of the ring atoms.

Table 1: General Conformational Possibilities of 1,4-Oxazepane Ring Systems

| Conformation | Key Structural Features | Potential Energy |

| Chair | Generally the most stable conformation for saturated six-membered rings, but one of several possibilities for seven-membered rings. | Lower |

| Boat | A higher energy conformation compared to the chair form. | Higher |

| Twist-Boat | A conformation that can relieve some of the steric strain of the boat form and can be a low-energy state for substituted seven-membered rings. nih.gov | Intermediate |

This table presents a generalized overview of potential conformations. The actual preferred conformation of a specific derivative depends on the substitution pattern.

The introduction of an aryl group onto the nitrogen atom of the 1,4-oxazepane ring, creating an N-aryl derivative, profoundly influences the molecule's reactivity and electronic characteristics. mdpi.com The electronic nature of the aryl substituent, whether it is electron-donating or electron-withdrawing, can alter the electron density on the nitrogen atom and, by extension, the entire heterocyclic system. researchgate.net

An electron-withdrawing aryl group, such as the 2-fluoro-4-nitrophenyl group in the title compound, is expected to decrease the nucleophilicity of the nitrogen atom. This is due to the delocalization of the nitrogen's lone pair of electrons into the electron-deficient aromatic ring. This modulation of the nitrogen's electronic character can affect its ability to participate in further reactions and its interactions with biological targets. The specific substitution pattern on the aryl ring is crucial in determining the magnitude of this effect. researchgate.net

The 2-Fluoro-4-nitrophenyl Moiety: Strategic Importance in Chemical Design and Synthesis

The 2-fluoro-4-nitrophenyl group is a key structural element in many organic compounds designed for specific applications, particularly in medicinal chemistry and materials science. Its strategic importance stems from the unique electronic properties imparted by the fluorine and nitro substituents.

Conversely, these electron-withdrawing properties make the aromatic ring highly susceptible to nucleophilic attack. The presence of both a fluorine and a nitro group, particularly in an ortho and para relationship to a potential leaving group, strongly activates the ring for nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis for the formation of carbon-heteroatom and carbon-carbon bonds on an aromatic ring. The presence of strong electron-withdrawing groups, such as the nitro group, is often a prerequisite for this reaction to occur under mild conditions.

In the context of synthesizing 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane , a likely synthetic route would involve the reaction of 1,4-oxazepane with an appropriately substituted difluoro- or chloro-nitrobenzene, such as 1,2-difluoro-4-nitrobenzene or 1-chloro-2-fluoro-4-nitrobenzene. The fluorine atom at the 2-position and the nitro group at the 4-position work in concert to activate the carbon atom at the 1-position for nucleophilic attack by the secondary amine of the 1,4-oxazepane. The fluorine atom is an excellent leaving group in SNAr reactions, often leading to higher reaction rates compared to other halogens.

Table 2: Plausible Synthetic Precursors for this compound via SNAr

| Precursor 1 (Aryl Halide) | Precursor 2 (Amine) | Reaction Type | Key Activating Groups |

| 1,2-Difluoro-4-nitrobenzene | 1,4-Oxazepane | Nucleophilic Aromatic Substitution (SNAr) | -NO2, -F |

| 1-Chloro-2-fluoro-4-nitrobenzene | 1,4-Oxazepane | Nucleophilic Aromatic Substitution (SNAr) | -NO2, -F |

This table outlines plausible synthetic pathways. The choice of precursor would depend on factors such as commercial availability, cost, and reactivity.

Research Trajectory and Unaddressed Challenges in N-Aryl-1,4-Oxazepane Chemistry

The research trajectory for N-aryl-1,4-oxazepanes is largely driven by their potential applications in medicinal chemistry. rsc.orgresearchgate.net Current research often focuses on the synthesis of libraries of these compounds with diverse aryl substituents to explore their structure-activity relationships (SAR) for various biological targets. researchgate.net

Despite the growing interest, several challenges remain in the chemistry of N-aryl-1,4-oxazepanes. The synthesis of the 1,4-oxazepane ring itself can be more complex than for smaller, more common heterocycles. Furthermore, controlling the regioselectivity of reactions on the aryl ring after its attachment to the oxazepane moiety can be challenging. A deeper understanding of the conformational behavior of the seven-membered ring and how it is influenced by the N-aryl substituent is also an area of active investigation. For a compound like This compound , further research would be needed to fully characterize its physical and chemical properties, as well as to explore its potential in various applications.

Structure

2D Structure

3D Structure

Properties

CAS No. |

918137-42-5 |

|---|---|

Molecular Formula |

C11H13FN2O3 |

Molecular Weight |

240.23 g/mol |

IUPAC Name |

4-(2-fluoro-4-nitrophenyl)-1,4-oxazepane |

InChI |

InChI=1S/C11H13FN2O3/c12-10-8-9(14(15)16)2-3-11(10)13-4-1-6-17-7-5-13/h2-3,8H,1,4-7H2 |

InChI Key |

ZOIJVHWQAOEUII-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCOC1)C2=C(C=C(C=C2)[N+](=O)[O-])F |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 4 2 Fluoro 4 Nitrophenyl 1,4 Oxazepane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of 4-(2-fluoro-4-nitrophenyl)-1,4-oxazepane by mapping the chemical environments of magnetically active nuclei.

High-resolution ¹H and ¹³C NMR spectra are fundamental for the initial structural verification of this compound. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments, and their neighboring protons through chemical shifts, integration, and signal splitting patterns, respectively. For the aromatic portion of the molecule, distinct signals corresponding to the protons on the 2-fluoro-4-nitrophenyl group are expected. For instance, a related compound, 4-(2-fluoro-4-nitrophenyl)morpholine (B124028), exhibits aromatic proton signals in the range of δ 6.94-8.03 ppm. blogspot.com The protons of the 1,4-oxazepane (B1358080) ring will present more complex multiplets in the aliphatic region of the spectrum, typically between δ 3.0 and 4.0 ppm, reflecting the different chemical environments of the methylene (B1212753) groups adjacent to the nitrogen and oxygen atoms.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. The chemical shifts of the carbon signals indicate their hybridization and the nature of their substituents. The carbons of the 2-fluoro-4-nitrophenyl ring will appear in the downfield aromatic region (typically δ 110-160 ppm), with their exact shifts influenced by the fluorine and nitro substituents. For example, in 4-(2-fluoro-4-nitrophenyl)morpholine, the aromatic carbons appear at δ 112.7, 117.0, 121.1, 145.6, and 153.3 ppm, with the carbon attached to the fluorine showing a characteristic large coupling constant (d, J = 249.5 Hz). blogspot.com The carbons of the oxazepane ring will be found in the upfield region, with the carbons adjacent to the heteroatoms (N and O) appearing at lower field than the other ring carbons. In the morpholine (B109124) analog, the carbons next to oxygen are at δ 66.7 ppm, and those next to nitrogen are at δ 50.0 ppm. blogspot.com

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | 6.9 - 8.1 | m | 3H |

| Oxazepane-H (adjacent to O) | 3.7 - 4.0 | m | 4H |

| Oxazepane-H (adjacent to N) | 3.3 - 3.6 | m | 4H |

| Oxazepane-H (other) | 1.8 - 2.2 | m | 2H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic C-F | 152 - 156 (d, J ≈ 250 Hz) |

| Aromatic C-NO₂ | 140 - 145 |

| Aromatic C-N | 145 - 150 |

| Other Aromatic C | 110 - 125 |

| Oxazepane C-O | 65 - 75 |

| Oxazepane C-N | 50 - 60 |

| Other Oxazepane C | 20 - 30 |

Note: The predicted data are based on the analysis of similar structures and are for illustrative purposes. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and to determine the connectivity and stereochemistry of the molecule, a suite of 2D NMR experiments is employed.

COSY is a homonuclear correlation experiment that reveals proton-proton couplings within the molecule. Cross-peaks in the COSY spectrum connect protons that are directly coupled to each other, typically over two or three bonds. This is invaluable for tracing the connectivity of the protons within the oxazepane ring and for confirming the substitution pattern on the aromatic ring. TOCSY, an extension of the COSY experiment, reveals couplings between all protons within a spin system, not just those that are directly coupled. This is particularly useful for identifying all the protons belonging to the oxazepane ring system, even if some of the direct couplings are very small or obscured.

NOESY is a 2D NMR technique that probes the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that the correlated protons are close to each other in space, regardless of whether they are directly bonded. This information is crucial for determining the relative stereochemistry and the preferred conformation of the flexible 1,4-oxazepane ring. By analyzing the NOE cross-peaks, it is possible to deduce the through-space interactions between different protons, which in turn provides a detailed picture of the three-dimensional structure of the molecule in solution.

¹⁵N NMR spectroscopy, although less common than ¹H and ¹³C NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹⁵N nucleus, provides direct information about the electronic environment of the nitrogen atoms. researchgate.net For this compound, there are two distinct nitrogen environments: the nitro group nitrogen and the nitrogen within the oxazepane ring. The chemical shift of the oxazepane nitrogen will be sensitive to its substitution and the conformation of the ring. science-and-fun.de The chemical shift of the nitro group nitrogen is expected to be in a characteristic downfield region. science-and-fun.de ¹⁵N NMR can be particularly useful in studying protonation equilibria and intermolecular interactions involving the nitrogen atoms. nih.gov Techniques such as ¹H-¹⁵N HMBC can be used to correlate the nitrogen atoms with specific protons in the molecule, aiding in the assignment of the nitrogen signals. rsc.org

Two-Dimensional (2D) NMR Techniques for Connectivity and Stereochemical Assignment

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing the molecular structure of a compound.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is unique to the compound and provides a "fingerprint" based on its constituent functional groups. For this compound, the key functional groups—the nitro group, the fluoro-substituted aromatic ring, the tertiary amine, and the ether linkage within the oxazepane ring—give rise to characteristic absorption bands.

The nitro group (NO₂) produces two prominent and intense stretching vibrations: the asymmetric stretch (νas) typically appears in the 1500-1560 cm⁻¹ region, while the symmetric stretch (νs) is found at a lower wavenumber, generally between 1335 and 1385 cm⁻¹. ed.ac.uknih.gov The presence of the electron-withdrawing nitro group and the fluorine atom on the phenyl ring influences the electron distribution and, consequently, the vibrational frequencies of the C=C bonds within the ring, which are expected in the 1450-1600 cm⁻¹ range.

The C-F bond gives rise to a strong stretching vibration, typically located in the 1000-1400 cm⁻¹ region. The vibrations of the 1,4-oxazepane ring are more complex. The C-O-C ether linkage is characterized by a strong asymmetric stretching band, usually observed between 1070 and 1150 cm⁻¹. The C-N stretching of the tertiary amine attached to the aromatic ring is expected in the 1250-1360 cm⁻¹ range. Aliphatic C-H stretching vibrations from the methylene groups of the oxazepane ring are anticipated just below 3000 cm⁻¹.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1335 - 1385 | Strong |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium to Strong |

| C-F | Stretch | 1000 - 1400 | Strong |

| Aryl-N | C-N Stretch | 1250 - 1360 | Medium |

| Ether (C-O-C) | Asymmetric Stretch | 1070 - 1150 | Strong |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

Raman spectroscopy provides information complementary to FT-IR. It relies on the inelastic scattering of monochromatic light, and transitions that result in a change in molecular polarizability are Raman-active. While FT-IR is particularly sensitive to polar functional groups like C=O and O-H, Raman spectroscopy is often more effective for identifying non-polar or symmetric vibrations.

For this compound, the symmetric stretching vibration of the nitro group, which is strong in the IR spectrum, would also be expected to produce a strong signal in the Raman spectrum. nih.gov The aromatic ring's "breathing" modes, which involve the symmetric expansion and contraction of the entire ring, are typically very prominent in Raman spectra but weak in the IR. These would be valuable for characterizing the substituted phenyl moiety. The skeletal vibrations of the 1,4-oxazepane ring would also be observable, providing a more complete picture of the molecule's vibrational framework when combined with FT-IR data. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. nih.govresearchgate.net Unlike nominal mass spectrometry, HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. blogspot.com This high mass accuracy allows for the differentiation between ions with the same nominal mass but different elemental formulas.

For this compound, the molecular formula is C₁₁H₁₃FN₂O₃. The theoretical (monoisotopic) exact mass can be calculated with high precision. HRMS analysis would involve ionizing the sample and measuring the m/z of the resulting molecular ion ([M]⁺) or, more commonly, a protonated molecule ([M+H]⁺). An experimental mass measurement that matches the theoretical exact mass to within a few parts per million (ppm) provides definitive confirmation of the molecular formula.

For comparison, the closely related analog, 4-(2-fluoro-4-nitrophenyl)morpholine (C₁₀H₁₁FN₂O₃), was found to have an experimental mass of 226.0749, which corresponds to the calculated exact mass of 226.0748, demonstrating the power of this technique. researchgate.net

Table 2: HRMS Data for Molecular Formula Confirmation

| Compound | Molecular Formula | Calculated Exact Mass (Monoisotopic) |

| This compound | C₁₁H₁₃FN₂O₃ | 240.0905 |

Computational and Theoretical Investigations of 4 2 Fluoro 4 Nitrophenyl 1,4 Oxazepane

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic structure and energy of molecules with high accuracy. These methods are fundamental for predicting geometry, stability, and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for a molecule of this size.

Electronic Structure and Geometry Optimization: DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane by finding the minimum energy geometry. This process, known as geometry optimization, provides precise data on bond lengths, bond angles, and dihedral angles. For this molecule, key parameters would include the geometry of the 1,4-oxazepane (B1358080) ring, the orientation of the 2-fluoro-4-nitrophenyl substituent relative to the ring, and the planarity of the aromatic system. The presence of the electron-withdrawing nitro group and the electronegative fluorine atom can influence the electronic distribution and geometry of the phenyl ring.

Conformational Analysis: The seven-membered 1,4-oxazepane ring is conformationally flexible and can exist in several low-energy forms, such as chair, boat, and twist-boat conformations. DFT is used to calculate the relative energies of these different conformers to identify the most stable ones. Studies on similar heterocyclic systems, such as 1,4-diazepanes, have shown that such rings often adopt twist-boat or chair-like conformations. For this compound, computational analysis would reveal the energetic landscape of these ring puckering states and the rotational barrier around the C-N bond connecting the phenyl group to the oxazepane ring.

| Parameter | Description | Typical Information Yielded |

|---|---|---|

| Bond Lengths (Å) | Distances between bonded atoms (e.g., C-C, C-N, C-O, C-F, N-O). | Optimized lengths indicating bond order and strain. |

| Bond Angles (°) | Angles between three connected atoms (e.g., C-N-C, C-O-C). | Defines the local geometry and ring puckering. |

| Dihedral Angles (°) | Torsional angle between four atoms, defining ring conformation and substituent orientation. | Identifies chair, boat, or twist conformations. |

| Relative Energy (kcal/mol) | Energy difference between various conformers. | Predicts the most stable conformer(s) at 0 K. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for energies and properties.

For this compound, high-accuracy ab initio calculations could be used to refine the energies of the conformers predicted by DFT. This is particularly useful for systems where multiple conformations are very close in energy. These benchmark calculations would provide a more reliable assessment of the conformational population and the barriers to interconversion between different ring forms.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. Their energies and spatial distributions are crucial for understanding a molecule's chemical reactivity and electronic properties.

HOMO-LUMO Analysis: The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). For this compound, the HOMO is expected to be localized primarily on the electron-rich 1,4-oxazepane ring and the nitrogen atom attached to the phenyl ring. Conversely, the LUMO is anticipated to be concentrated on the electron-deficient 2-fluoro-4-nitrophenyl ring, particularly due to the strong electron-withdrawing effect of the nitro (NO₂) group.

Reactivity Descriptors: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates that the molecule is more easily excited and more reactive. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

| Descriptor | Formula | Chemical Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic character of a molecule. |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a time-dependent view of molecular behavior by solving Newton's equations of motion for a system of atoms. This technique allows for the exploration of conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent like water or in a lipid bilayer) over time.

While quantum calculations identify static energy minima, MD simulations reveal how the molecule explores its conformational space at a given temperature. An MD simulation of this compound would show the dynamic interconversion between different chair, boat, and twist conformations of the 1,4-oxazepane ring. This analysis provides insight into the flexibility of the ring and the timescales of its motions, which can be crucial for understanding how the molecule might adapt its shape to bind to a biological target.

MD simulations are particularly powerful for studying how a molecule interacts with its environment. By simulating the compound in a solvent, one can predict the formation and stability of intermolecular hydrogen bonds between the solvent and the molecule's heteroatoms (the oxygen and nitrogen of the oxazepane ring, and the oxygen atoms of the nitro group). The simulation can also reveal how the hydrophobic phenyl ring interacts with non-polar environments. This information is key to understanding the molecule's solubility and its potential to cross biological membranes or interact with protein binding pockets. For instance, studies on D4 receptor ligands have highlighted the importance of interactions involving the aliphatic amine of the oxazepane system for binding affinity. nih.gov

In Silico Mechanistic Studies

Mechanistic studies conducted in silico are fundamental to understanding the formation and reactivity of this compound. These computational techniques allow for the detailed exploration of reaction pathways that might be difficult to observe experimentally.

Computational Mapping of Reaction Coordinate and Transition States for Oxazepane Formation

The formation of the 1,4-oxazepane ring, a seven-membered heterocycle, likely proceeds through a nucleophilic substitution reaction. A plausible synthetic route involves the reaction of a suitable amino alcohol with 1,2-difluoro-4-nitrobenzene, where the amino group displaces one of the fluorine atoms. The subsequent intramolecular cyclization, where the hydroxyl group displaces the second fluorine, would form the oxazepane ring.

Computational mapping of this process involves several key steps:

Reactant and Product Optimization: The geometries of the initial reactants (e.g., an N-substituted amino alcohol and 1,2-difluoro-4-nitrobenzene) and the final product, this compound, are optimized to find their lowest energy conformations.

Transition State Searching: Using methods like Density Functional Theory (DFT), the reaction coordinate is scanned to locate the transition state (TS)—the highest energy point along the reaction pathway. nih.gov This structure represents the energy barrier that must be overcome for the reaction to proceed. For the intramolecular cyclization step, the TS would feature the partially formed oxygen-carbon bond and the partially broken carbon-fluorine bond.

While specific studies on this compound are not prevalent, the methodology is well-established for analogous ring-closure reactions. nih.gov

Prediction of Regioselectivity and Stereoselectivity

The synthesis of this compound involves a key nucleophilic aromatic substitution (SNAr) step, where regioselectivity is a critical consideration. The starting material, a di-substituted fluoro-nitro-benzene, presents multiple sites for nucleophilic attack.

Regioselectivity: The position of the nucleophilic attack on the aromatic ring is governed by the electronic properties of the ring, which is heavily influenced by the electron-withdrawing nitro group (-NO₂) and the fluoro group (-F). The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In a molecule like 1,2-difluoro-4-nitrobenzene, the fluorine atom at the C2 position is ortho to the nitro group, and the fluorine at C1 is meta. Therefore, nucleophilic attack is overwhelmingly favored at the C2 position.

Computational methods can quantitatively predict this outcome by:

Calculating the relative energies of the possible Meisenheimer complexes (the stable intermediates formed during an SNAr reaction). The intermediate with the lower energy corresponds to the major reaction pathway. nih.govdiva-portal.orgresearchgate.net

Analyzing the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), as nucleophilic attack preferentially occurs at atoms with a large LUMO coefficient. ucsb.edu

Modeling the transition states for attack at each possible position. The pathway with the lower activation barrier will be the kinetically favored one. nih.govdntb.gov.ua

For aromatic fluorides, calculating the relative stabilities of the isomeric σ-complex intermediates using DFT has proven to be a quantitatively useful method for predicting regioisomer distribution. nih.govdiva-portal.org

Stereoselectivity: If the side chain used to form the oxazepane ring contains a chiral center, the formation of stereoisomers is possible. Computational modeling can predict stereoselectivity by calculating the transition state energies for the formation of each diastereomer. The diastereomer formed via the lower energy transition state will be the major product. The conformation of the seven-membered oxazepane ring, which typically adopts a twisted-chair or boat-like conformation, would also be a subject of these computational analyses.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For a compound like this compound, QSAR can be used to predict its potential biological effects and to design new, more potent analogues.

Development of Predictive Models based on Molecular Descriptors

The development of a predictive QSAR model is a systematic process. For the class of 1,4-oxazepane derivatives, this would involve the following steps:

Data Set Assembly: A dataset of 1,4-oxazepane derivatives with experimentally measured biological activity (e.g., receptor binding affinity, enzyme inhibition) is collected. This set is then divided into a training set (to build the model) and a test set (to validate its predictive power).

Descriptor Calculation: For each molecule in the dataset, a wide range of numerical values known as molecular descriptors are calculated. researchgate.net These descriptors quantify various aspects of the molecule's structure.

Model Building and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN), are used to build a mathematical equation that links the descriptors to the biological activity. nih.gov The model's quality is assessed through rigorous internal and external validation procedures. nih.gov

The table below illustrates the types of descriptors that would be relevant for building a QSAR model for this class of compounds.

| Descriptor Class | Specific Examples | Information Encoded |

| Constitutional (0D/1D) | Molecular Weight, Number of N and O atoms, Number of aromatic rings | Basic molecular composition and size. |

| Topological (2D) | Path/walk indices (e.g., PW2), Connectivity indices | Atomic connectivity and molecular shape/branching. qsardb.org |

| Geometrical (3D) | Molecular surface area, Molecular volume | Three-dimensional size and shape. |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges on atoms | Electron distribution, reactivity, and polar interactions. ucsb.edu |

| Physicochemical | LogP (octanol-water partition coefficient), Polarizability | Hydrophobicity and ability to form non-covalent interactions. dergipark.org.tr |

This table is illustrative and represents a typical selection of descriptors for QSAR modeling.

Correlation of Structural Features with Functional Outcomes (Methodological Framework)

The ultimate goal of a QSAR model is not just prediction, but also interpretation. By analyzing the descriptors that appear in the final QSAR equation, chemists can understand which structural features are essential for the desired biological activity.

For this compound and its analogues, the methodological framework for correlating structure with function would involve:

Identifying Key Descriptors: The validated QSAR model highlights the most influential descriptors. For nitroaromatic compounds, descriptors related to hydrophobicity (LogP) and electronic properties (like the energy of the LUMO, E(LUMO)) are often critical for explaining toxicity or activity. nih.govnih.gov

3D-QSAR Analysis: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more intuitive 3D visualization. researchgate.netmdpi.com These methods generate contour maps around an aligned set of molecules, showing regions where changes in steric bulk, electrostatic charge, or hydrophobicity would increase or decrease activity. For instance, a 3D-QSAR study on a series of 1,4-oxazepane derivatives identified that the size of the oxazepane ring and the electronic properties of the aromatic ring systems were important for their affinity to the dopamine (B1211576) D4 receptor. nih.govresearchgate.net

Mechanistic Interpretation: The correlation is then rationalized based on chemical principles. For example, a positive correlation with a descriptor for hydrogen bond donors might suggest that a specific hydrogen bond with a biological target is crucial for activity. A negative correlation with a steric descriptor in a certain region would imply that bulky substituents are detrimental, likely due to a steric clash in the binding site.

The table below outlines the framework for linking these features to functional outcomes.

| Structural Feature / Descriptor | Potential Functional Correlation | Methodological Interpretation |

| Nitro Group (-NO₂) Position/Electronics | Modulates receptor binding or metabolic stability. Often linked to toxicity in nitroaromatics. | The strong electron-withdrawing nature affects the charge distribution of the entire molecule (E(LUMO), partial charges), influencing interactions with biological targets. nih.gov |

| Fluoro Group (-F) on Phenyl Ring | Can enhance binding affinity (e.g., through halogen bonding) or block metabolic oxidation at that position. | The high electronegativity and small size of fluorine can alter local electronic properties and protein-ligand interactions. |

| Oxazepane Ring Conformation | Determines the spatial orientation of substituents, which is critical for fitting into a receptor's binding pocket. | The size and flexibility of the seven-membered ring are key determinants of overall molecular shape, captured by 3D descriptors. nih.govresearchgate.net |

| Hydrophobicity (LogP) | Influences cell membrane permeability and binding to hydrophobic pockets in proteins. | A key factor in many QSAR models; an optimal level of hydrophobicity is often required for activity. nih.gov |

This table provides a framework for interpreting the relationship between the structure of this compound analogues and their potential biological functions.

Structure Activity Relationship Sar Studies: Methodological Frameworks for 4 2 Fluoro 4 Nitrophenyl 1,4 Oxazepane

Systematic Modification and Design Principles for SAR Investigation

A thorough SAR study of 4-(2-fluoro-4-nitrophenyl)-1,4-oxazepane necessitates the systematic dissection and modification of its three primary components: the 2-fluoro-4-nitrophenyl substituent, the 1,4-oxazepane (B1358080) scaffold, and any potential linkers or side chains.

The 2-fluoro-4-nitrophenyl group is a critical pharmacophore, and its electronic and steric properties are pivotal to the molecule's interaction with its biological target. Systematic variations of this substituent can provide deep insights into the SAR.

The nitro group, a strong electron-withdrawing group, is a common feature in many biologically active compounds. However, it can also be associated with toxicity. acs.org Therefore, a key aspect of the SAR study would be to explore the impact of modifying or replacing the nitro group. This could involve altering its position on the phenyl ring or substituting it with other electron-withdrawing groups such as cyano (-CN), trifluoromethyl (-CF3), or sulfonyl groups. The aim is to retain or enhance biological activity while potentially reducing toxicity.

The fluorine atom at the 2-position also plays a significant role. Fluorine is a small, highly electronegative atom that can form strong bonds with carbon and can influence the molecule's conformation, pKa, and metabolic stability. Late-stage fluorination strategies are often employed in drug discovery to enhance these properties. nih.gov The SAR can be explored by moving the fluorine to other positions on the phenyl ring or by replacing it with other halogens (Cl, Br) or a hydrogen atom to understand the impact of electronegativity and size at this position.

A hypothetical SAR study could involve synthesizing and testing a series of analogs with variations in the phenyl ring substitution pattern, as detailed in the table below.

| Compound | R1 (Position 2) | R2 (Position 4) | Hypothetical Activity |

| This compound | F | NO2 | Baseline |

| 4-(2-Chloro-4-nitrophenyl)-1,4-oxazepane | Cl | NO2 | Potentially altered steric and electronic effects |

| 4-(2-Bromo-4-nitrophenyl)-1,4-oxazepane | Br | NO2 | Increased lipophilicity, potential for altered binding |

| 4-(4-Nitrophenyl)-1,4-oxazepane | H | NO2 | Evaluates the necessity of the 2-fluoro substituent |

| 4-(2-Fluoro-4-cyanophenyl)-1,4-oxazepane | F | CN | Investigates bioisosteric replacement of the nitro group |

| 4-(2-Fluoro-4-(trifluoromethyl)phenyl)-1,4-oxazepane | F | CF3 | Explores a different electron-withdrawing group |

This table presents hypothetical variations for an SAR study and does not represent real experimental data.

The 1,4-oxazepane ring serves as the core scaffold, providing a specific three-dimensional arrangement of the pharmacophoric elements. Its flexibility and conformation are crucial for optimal interaction with the target protein. Diversification of this scaffold is a key strategy in SAR studies.

Synthetic methods for creating aryl-fused 1,4-oxazepines and their derivatives are well-documented and can be adapted for the synthesis of novel analogs. researchgate.net The synthesis of 1,4-oxazepane-2,5-diones has also been explored, which could serve as a starting point for further derivatization. researchgate.net

One approach to scaffold diversification is "scaffold hopping," where the 1,4-oxazepane ring is replaced by other heterocyclic systems with similar spatial arrangements of substituents. This can lead to the discovery of novel intellectual property and improved pharmacological properties. Another strategy is the introduction of substituents onto the oxazepane ring itself. This can alter the ring's conformation and introduce new points of interaction with the target.

Bioisosteric replacement is another powerful tool in scaffold modification. This involves replacing the oxazepane ring with another group that has similar physical or chemical properties. For instance, a 1,4-thiazepane (B1286124) or a piperazine (B1678402) ring could be considered as bioisosteres. The goal is to identify scaffolds that maintain or improve biological activity while potentially enhancing other properties like solubility or metabolic stability.

Similarly, side chains can be attached to the carbon atoms of the oxazepane ring. These side chains can be designed to interact with specific pockets or residues in the target protein, thereby enhancing potency and selectivity. The principles of SAR for such modifications would involve exploring a range of alkyl, aryl, and functionalized side chains. Studies on related 4-aryl substituted heterocyclic compounds have shown that the nature and position of these substituents can have a profound effect on biological activity. nih.gov

In Silico Approaches to SAR Prediction and Optimization

In addition to synthetic chemistry, computational methods play an increasingly vital role in modern SAR studies. These in silico techniques can predict the activity of virtual compounds, prioritize synthetic efforts, and provide a deeper understanding of the molecular basis of activity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies would require a three-dimensional structure of the biological target. If the experimental structure is unavailable, a homology model could be built based on the structure of a related protein.

The docking simulations would place the compound into the binding site of the target and score the different binding poses based on their predicted binding affinity. This allows for a virtual screening of a library of analogs, helping to identify which modifications are most likely to improve activity. The analysis of the docked poses can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein. This information is invaluable for designing new analogs with enhanced binding affinity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the chemical properties of a series of compounds with their biological activities. For 4-aryl-1,4-oxazepane derivatives, 3D-QSAR models have been successfully developed to understand the relationship between their chemical structures and biological activities. nih.gov

In a QSAR study, a set of known compounds and their corresponding activities are used to build a mathematical model. This model can then be used to predict the activity of new, untested compounds. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, are used to quantify the chemical properties of the molecules.

For nitroaromatic compounds, specific QSAR models have been developed to predict their toxicity. mdpi.comnih.gov Such models could be particularly relevant for the optimization of this compound, helping to guide the design of analogs with reduced potential for adverse effects. The integration of QSAR and other computational tools into the SAR workflow can significantly accelerate the drug discovery process by focusing synthetic efforts on the most promising compounds.

Stereochemical Aspects in SAR

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. In the context of structure-activity relationship (SAR) studies for this compound, understanding the stereochemical aspects is paramount. The 1,4-oxazepane ring, being a seven-membered heterocycle, is not planar and can exist in various conformations. The introduction of substituents on this ring can lead to the formation of stereoisomers, including enantiomers and diastereomers, each of which can interact differently with chiral biological targets such as receptors and enzymes.

Influence of Chirality within the Oxazepane Ring on Molecular Recognition

Research on chiral 1,4-oxazepane derivatives has highlighted the importance of stereochemistry in achieving desired biological activity. For instance, the synthesis of novel 1,4-oxazepane-5-carboxylic acids has been shown to result in the formation of diastereomers. nih.govrsc.org Although in some cases these diastereomers were inseparable, catalytic hydrogenation of a nitro group elsewhere in the molecule improved their separability, allowing for the isolation and characterization of individual isomers. nih.govrsc.org This ability to isolate stereoisomers is a crucial step in evaluating their differential biological effects.

Computational and mechanistic studies on the synthesis of chiral polysubstituted oxazepanes have further underscored the role of stereochemistry. nih.gov These studies have shown that the stereoselectivity of certain cyclization reactions is controlled by the conformation of the substrate, leading to specific chair-like transition states. nih.gov This inherent conformational preference of the oxazepane ring, influenced by its substituents, is a key factor in how the molecule presents itself for molecular recognition by a biological target. The precise arrangement of the aryl group and other substituents in space is thus a direct consequence of the chirality of the oxazepane ring.

Diastereomeric and Enantiomeric Effects on Compound Function (Academic Perspective)

From an academic standpoint, it is a well-established principle that different stereoisomers of a chiral compound can exhibit distinct pharmacological profiles. researchgate.net This is because biological systems are themselves chiral, composed of L-amino acids and D-sugars, creating a chiral environment where stereoisomers can be differentiated.

In the case of this compound, the presence of at least one chiral center in the oxazepane ring implies the existence of enantiomers. If additional chiral centers are present, diastereomers will also be possible. These different stereoisomers can have varying affinities for their biological targets. For example, in a study of 1,2,4-trisubstituted 1,4-diazepanes, which are structurally related to 1,4-oxazepanes, it was found that while the configuration at the 2-position did not significantly influence sigma-1 receptor affinity, the nature of the substituents at other positions was critical. nih.gov

The differential effects of stereoisomers can be summarized in the following table:

| Stereoisomer Type | Potential Functional Differences | Rationale |

| Enantiomers | One enantiomer (eutomer) may have high affinity and efficacy, while the other (distomer) may be less active, inactive, or even mediate adverse effects. | Enantiomers have mirror-image 3D structures and can interact differently with the chiral binding site of a receptor, much like a left-handed glove does not fit a right hand. |

| Diastereomers | Diastereomers can have completely different physicochemical properties and biological activities. | Diastereomers are not mirror images and have distinct 3D arrangements, leading to different interactions with biological targets and potentially different metabolic pathways. |

While specific studies on the enantiomers or diastereomers of this compound are not available in the provided search results, research on other chiral heterocyclic compounds provides strong evidence for the importance of stereochemistry. For instance, in the development of dopamine (B1211576) D4 receptor ligands based on the 1,4-oxazepane scaffold, 3D-QSAR models have shown that the spatial arrangement of the aromatic rings and the heterocyclic system is crucial for binding affinity. acs.org This implies that different stereoisomers, with their unique 3D shapes, would likely exhibit different potencies.

The academic exploration of stereoisomeric forms of a new chemical entity is fundamental to a comprehensive understanding of its pharmacology. The synthesis and biological evaluation of individual enantiomers and diastereomers of this compound would be a critical step in elucidating its full therapeutic potential and mechanism of action.

Future Research Directions and Emerging Academic Applications

Innovation in Synthetic Methodologies for N-Aryl Oxazepanes

The synthesis of N-aryl oxazepanes, including 4-(2-fluoro-4-nitrophenyl)-1,4-oxazepane, is a focal point for methodological innovation. Current research aims to develop more efficient, sustainable, and versatile synthetic routes to access these valuable heterocyclic systems.

Development of More Sustainable and Atom-Economical Syntheses

The principles of green chemistry are increasingly influencing the design of synthetic routes in organic chemistry. For the synthesis of N-aryl oxazepanes, a key goal is the development of methods that are both sustainable and atom-economical. dntb.gov.uarsc.orgresearchgate.netrsc.org This involves minimizing waste, reducing the use of hazardous reagents, and designing reactions where the maximum number of atoms from the starting materials are incorporated into the final product. dntb.gov.uarsc.org

Future research will likely focus on:

Catalytic methods: The use of catalysts, including biocatalysts, can lead to more efficient and selective transformations under milder reaction conditions. mdpi.com For instance, iron(III) sulfate (B86663) has been used as a catalyst in the rearrangement of 2-alkyl-3-aryloxaziridines to form N-alkylbenzamides in water, showcasing a green and mild synthetic route. researchgate.netrsc.org

Alternative energy sources: The application of microwave irradiation and ultrasound can accelerate reaction times and improve yields, often with reduced energy consumption compared to conventional heating. mdpi.com

Benign solvents: The replacement of traditional volatile organic solvents with greener alternatives like water or bio-based solvents is a key aspect of sustainable synthesis. researchgate.netrsc.org

A recent trend in green synthesis is the use of electrochemical methods. For example, the electrochemical amino-oxygenation of alkenes using bisnucleophiles in an undivided cell allows for the synthesis of saturated N/O-heterocycles without the need for additional oxidants or redox catalysts. researchgate.net This approach offers a direct route to seven-membered N/O-heterocycles from simple starting materials. researchgate.net

Asymmetric Synthesis and Enantioselective Access to Chiral 1,4-Oxazepanes

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects. Therefore, the development of methods for the asymmetric synthesis of 1,4-oxazepanes is of paramount importance. nih.govacs.orgyoutube.com

Key areas of future research in this domain include:

Chiral catalysts: The use of chiral catalysts, such as chiral Brønsted acids or metal complexes, can facilitate the enantioselective synthesis of 1,4-oxazepanes. nih.govacs.org For instance, a confined chiral phosphoric acid has been shown to be effective in the enantioselective desymmetrization of 3-substituted oxetanes to produce chiral 1,4-benzoxazepines with high enantioselectivity. nih.govacs.org

Chiral auxiliaries: Attaching a chiral auxiliary to the starting material can direct the stereochemical outcome of a reaction, after which the auxiliary can be removed.

Substrate control: Utilizing chiral substrates, such as those derived from natural sources like amino acids, can provide a straightforward route to enantioenriched 1,4-oxazepanes. rsc.org A reported synthesis of chiral 1,4-oxazepane-5-carboxylic acids utilizes polymer-supported homoserine as a chiral starting material. rsc.org

The synthesis of chiral heterocyclic scaffolds, such as 1,2-oxazinane (B1295428) and hexahydropyridazin spiro-oxindoles, has been achieved through organocatalytic [4+2] cycloaddition reactions, yielding products with good to excellent diastereoselectivity and enantioselectivity. nih.gov These approaches highlight the potential for developing highly stereoselective methods for the synthesis of chiral 1,4-oxazepanes.

Advanced Computational Design and Discovery

Computational methods are becoming indispensable tools in modern chemistry, enabling the rational design of new molecules and the prediction of their properties and reactivity.

Integration of Artificial Intelligence and Machine Learning in Oxazepane Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. researchgate.netzenodo.orgexlibrisgroup.comnih.govresearchgate.net These powerful computational tools can be trained on large datasets of chemical information to identify patterns and make predictions about the properties of new molecules. researchgate.netzenodo.orgexlibrisgroup.com

Future applications of AI and ML in the design of oxazepane derivatives include:

Generative models: AI algorithms can be used to generate novel molecular structures with desired properties, such as high binding affinity to a specific biological target. researchgate.net

Predictive modeling: Machine learning models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new oxazepane candidates, helping to prioritize the most promising compounds for synthesis and testing. nih.gov

Structure-activity relationship (SAR) studies: AI can be used to analyze complex SAR data and identify the key structural features that are responsible for the biological activity of oxazepane derivatives. researchgate.netzenodo.orgexlibrisgroup.com

The effective training of these models requires large and high-quality datasets. researchgate.netzenodo.org These datasets can be obtained from experimental measurements or generated using quantum modeling techniques. researchgate.netzenodo.org

Prediction of Novel Reactivity and Unexplored Chemical Transformations

Computational chemistry provides powerful tools for understanding and predicting the reactivity of molecules. nih.govdigitellinc.comchemrxiv.org Density functional theory (DFT) calculations, for example, can be used to investigate the electronic structure and stability of molecules, providing insights into their likely reaction pathways. nih.govdigitellinc.com

Future research in this area will likely involve:

Reaction mechanism studies: Computational methods can be used to elucidate the detailed mechanisms of known reactions and to predict the feasibility of new, unexplored transformations.

Reactivity descriptor analysis: The calculation of molecular properties such as frontier molecular orbitals (FMOs), Fukui functions, and molecular electrostatic potential can help to predict the sites of electrophilic and nucleophilic attack, guiding the design of new reactions. nih.gov

In silico screening of reaction conditions: Machine learning models can be trained to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) for a given transformation, accelerating the process of reaction optimization. chemrxiv.org

By combining computational predictions with experimental validation, researchers can more efficiently explore the chemical space of 1,4-oxazepanes and discover novel reactions and synthetic routes.

Exploration of this compound as a Versatile Building Block

The chemical structure of this compound, with its reactive functional groups, makes it an ideal starting material for the synthesis of a wide range of more complex molecules. frontiersin.orgnih.gov The nitro group and the fluorine atom on the phenyl ring provide handles for further chemical modification.

The versatility of this compound as a building block stems from several key features:

The nitro group: The nitro functionality is a versatile synthetic handle that can be readily reduced to an amino group. frontiersin.org This amino group can then be further functionalized through a variety of reactions, such as acylation, alkylation, and diazotization, to introduce new substituents and build molecular complexity.

The fluoro group: The fluorine atom can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, at the position ortho to the nitro group.

The oxazepane ring: The 1,4-oxazepane (B1358080) ring itself can serve as a scaffold upon which to build more complex structures. The nitrogen atom of the oxazepane can be further functionalized, and the ring can adopt different conformations, which can influence the biological activity of the final molecule.

The use of multi-reactive building blocks like 4-chloro-2-fluoro-5-nitrobenzoic acid, a related compound, has been demonstrated in the solid-phase synthesis of various heterocyclic scaffolds, including benzimidazoles, quinoxalinones, and benzodiazepinediones. nih.gov This highlights the potential of this compound to be used in a similar fashion for the construction of diverse molecular libraries for drug discovery and other applications.

Incorporation into Complex Polycyclic and Supramolecular Architectures

The structure of this compound offers several handles for its incorporation into more complex molecular frameworks. The reactive fluoro-aromatic moiety could serve as a linchpin for the construction of polycyclic systems. For instance, intramolecular cyclization reactions could be envisioned, where a suitably positioned functional group on a side chain attached to the oxazepane nitrogen could displace the fluorine atom, leading to novel fused heterocyclic systems.

Furthermore, the nitro group provides a site for reduction to an amino group, which could then participate in a wide array of subsequent reactions to build larger, more intricate polycyclic structures. In the realm of supramolecular chemistry, the polar nitro group and the heteroatoms within the oxazepane ring could act as hydrogen bond acceptors, enabling the formation of well-defined, self-assembled structures. The aromatic ring itself can participate in π-π stacking interactions, further directing the assembly of supramolecular architectures.

Potential as Ligands in Catalysis or Materials Science Applications

The nitrogen and oxygen atoms of the 1,4-oxazepane ring, as well as the potential amino group formed from the reduction of the nitro moiety, could serve as coordination sites for metal ions. This suggests that this compound and its derivatives could be explored as ligands in coordination chemistry and homogeneous catalysis. The electronic properties of the ligand, and thus the catalytic activity of the resulting metal complex, could be tuned by modifying the substituents on the phenyl ring.

In materials science, the incorporation of this polar, heterocyclic building block into polymer chains or organic frameworks could lead to materials with interesting properties. The presence of the fluorinated and nitrated phenyl ring might impart specific electronic or optical characteristics, making such materials candidates for applications in electronics or nonlinear optics.

Interdisciplinary Research Opportunities in Heterocyclic Chemistry

The study of this compound sits (B43327) at the crossroads of several chemical disciplines. Its synthesis and reactivity are core to organic and heterocyclic chemistry. The exploration of its potential as a ligand would engage inorganic and organometallic chemists. Furthermore, its application in functional materials would be of interest to polymer and materials scientists. The potential biological activity of this and related compounds also opens avenues for collaboration with medicinal chemists and chemical biologists. The investigation of this currently uncharacterized molecule could, therefore, foster a range of interdisciplinary research projects.

Q & A

(Basic) What are the optimal synthetic routes for preparing 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane, and what reaction conditions ensure high yield and purity?

Answer:

The synthesis typically involves multi-step reactions, including:

- Nitro group introduction : Electrophilic aromatic substitution on the fluorophenyl precursor under controlled nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to minimize over-nitration .

- Oxazepane ring formation : Cyclization via nucleophilic substitution or reductive amination, often requiring anhydrous conditions and catalysts like Pd/C or NaBH₄ .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity.

Key considerations : Monitor reaction progress via TLC and optimize pH/temperature to prevent decomposition of the nitro group .

(Basic) Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine-induced splitting patterns, nitro group deshielding) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and detect byproducts .

- Mass Spectrometry (HRMS) : Exact mass determination to verify molecular formula (C₁₁H₁₂FN₂O₃) .

- Elemental Analysis : Validate stoichiometry (e.g., %N for nitro group quantification) .

(Basic) How does the 2-fluoro-4-nitrophenyl group influence the compound’s stability under standard laboratory conditions?

Answer:

- Thermal stability : The nitro group increases susceptibility to decomposition above 80°C; store at –20°C in inert atmospheres .

- Light sensitivity : The fluorophenyl-nitro moiety may undergo photodegradation; use amber vials and avoid UV exposure .

- Oxidative risks : Nitro groups react with strong oxidizers (e.g., peroxides); handle in reducing environments .

(Advanced) What methodologies are recommended for resolving contradictions in biological activity data observed across different assays?

Answer:

- Assay validation : Cross-validate using orthogonal methods (e.g., enzyme inhibition vs. cell viability assays) to rule out false positives .

- Impurity profiling : Use HPLC-MS to identify trace byproducts interfering with activity .

- Structural analogs comparison : Compare bioactivity with derivatives lacking the nitro or fluorine groups to isolate pharmacophoric contributions .

(Advanced) How can computational modeling predict the reactivity or pharmacological interactions of this compound?

Answer:

- Density Functional Theory (DFT) : Calculate electron density maps to predict nitro group reactivity in nucleophilic substitutions .

- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock Vina; validate with mutagenesis studies .

- ADMET prediction : Use tools like SwissADME to estimate solubility, metabolic stability, and blood-brain barrier permeability .

(Advanced) What strategies mitigate side reactions during synthesis, particularly those involving the nitro or fluorine substituents?

Answer:

- Nitro group protection : Temporarily reduce nitro to amine using H₂/Pd-C, then re-oxidize post-cyclization .

- Fluorine-directed regioselectivity : Leverage fluorine’s ortho-directing effects during nitration to minimize isomer formation .

- Low-temperature quenching : Halt reactions rapidly (e.g., ice baths) to prevent over-reaction of sensitive intermediates .

(Advanced) How does the stereochemistry of the 1,4-oxazepane ring affect biological interactions, and how can this be validated experimentally?

Answer:

- Chiral resolution : Separate enantiomers via chiral HPLC or enzymatic resolution; test individual isomers in bioassays .

- X-ray crystallography : Determine absolute configuration and correlate with activity (e.g., IC₀ differences between R/S forms) .

- Circular Dichroism (CD) : Monitor conformational changes in solution under physiological conditions .

(Advanced) What are key considerations for designing SAR studies to optimize bioactivity?

Answer:

- Substituent variation : Synthesize derivatives with halogens (Cl, Br), methyl, or methoxy groups at the 2- or 4-positions .

- Ring size modification : Compare 1,4-oxazepane with 1,4-diazepane or piperidine analogs to assess ring flexibility .

- Bioisosteric replacement : Replace the nitro group with cyano or sulfonamide groups to enhance metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.